3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one
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Overview
Description
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a quinoxalinone core fused with a 6-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable quinoxalinone derivative with a 6-azabicyclo[3.2.1]octane precursor under specific reaction conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to a dihydroquinoxaline structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalines, and substituted quinoxalinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoxalinone core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes. The 6-azabicyclo[3.2.1]octane moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A simpler analog with similar bicyclic structure but lacking the quinoxalinone core.
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid: A related compound with a sulfonyl group attached to the bicyclic structure.
2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl (3,4,5-trimethoxyphenyl)acetate: Another derivative with additional functional groups.
Uniqueness
The uniqueness of 3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one lies in its combination of the quinoxalinone core and the 6-azabicyclo[3.2.1]octane moiety. This dual structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
731815-80-8 |
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Molecular Formula |
C18H23N3O |
Molecular Weight |
297.402 |
IUPAC Name |
3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H23N3O/c1-17(2)8-12-9-18(3,10-17)11-21(12)15-16(22)20-14-7-5-4-6-13(14)19-15/h4-7,12H,8-11H2,1-3H3,(H,20,22) |
InChI Key |
SIHAQNJUPWOXJI-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C3=NC4=CC=CC=C4NC3=O)C)C |
solubility |
soluble |
Origin of Product |
United States |
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